molecular formula C16H17N5O5 B1194546 Agonista TLR7 T7

Agonista TLR7 T7

Número de catálogo: B1194546
Peso molecular: 359.34 g/mol
Clave InChI: ATISKRYGYNSRNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El agonista TLR7 T7 es una molécula pequeña que activa el receptor tipo Toll 7 (TLR7), un receptor de reconocimiento de patrones involucrado en la respuesta inmune innata. Estos receptores se expresan principalmente en células presentadoras de antígenos, como las células dendríticas y los macrófagos. La activación del receptor tipo Toll 7 conduce a la producción de citoquinas proinflamatorias e interferones tipo I, que juegan un papel crucial en la inmunidad antiviral y antitumoral .

Aplicaciones Científicas De Investigación

El agonista TLR7 T7 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del agonista TLR7 T7 implica la activación del receptor tipo Toll 7, que se expresa en la membrana de los endosomas. Tras la activación, el receptor tipo Toll 7 activa la vía dependiente de MYD88, lo que lleva a la producción de citoquinas proinflamatorias e interferones tipo I. Esta activación mejora las capacidades de presentación de antígenos de las células dendríticas y los macrófagos, lo que lleva a una respuesta inmune adaptativa robusta .

Análisis Bioquímico

Biochemical Properties

TLR7 agonist T7 interacts with various biomolecules to exert its effects. It binds to TLR7, which is located in the endosomal compartments of immune cells. This binding triggers a cascade of biochemical reactions, leading to the activation of downstream signaling pathways. TLR7 agonist T7 has been shown to interact with proteins such as MyD88, IRAK4, and TRAF6, which are involved in the TLR7 signaling pathway. These interactions result in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons .

Cellular Effects

TLR7 agonist T7 has significant effects on various cell types and cellular processes. In plasmacytoid dendritic cells, it induces the production of type I interferons and pro-inflammatory cytokines, enhancing the immune response. In macrophages, TLR7 agonist T7 promotes the production of cytokines such as TNF-α and IL-6. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors like NF-κB and IRF7. These effects contribute to the activation of both innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of TLR7 agonist T7 involves its binding to TLR7 in the endosomal compartments of immune cells. This binding induces conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88. The MyD88 complex then activates IRAK4 and TRAF6, which in turn activate downstream signaling pathways involving NF-κB and IRF7. These transcription factors translocate to the nucleus, where they promote the expression of genes encoding pro-inflammatory cytokines and type I interferons. This cascade of events results in the activation of immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TLR7 agonist T7 have been observed to change over time. Studies have shown that TLR7 agonist T7 can induce a sustained immune response, with cytokine production and immune cell activation persisting for several days. The stability and degradation of TLR7 agonist T7 have also been investigated, revealing that the compound remains stable under physiological conditions for extended periods. Long-term effects on cellular function have been observed, including prolonged activation of immune cells and sustained cytokine production .

Dosage Effects in Animal Models

The effects of TLR7 agonist T7 vary with different dosages in animal models. At low doses, TLR7 agonist T7 can effectively stimulate immune responses without causing significant adverse effects. At high doses, the compound may induce excessive inflammation and immune activation, leading to potential toxic effects. Studies have identified threshold doses that balance efficacy and safety, ensuring optimal immune stimulation while minimizing adverse effects .

Metabolic Pathways

TLR7 agonist T7 is involved in several metabolic pathways within immune cells. Upon binding to TLR7, it activates signaling pathways that lead to the production of cytokines and type I interferons. These signaling pathways involve the activation of transcription factors such as NF-κB and IRF7, which regulate the expression of genes involved in immune responses. Additionally, TLR7 agonist T7 influences metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of TLR7 agonist T7 within cells and tissues are critical for its function. TLR7 agonist T7 is transported to the endosomal compartments of immune cells, where it binds to TLR7. This transport is mediated by adaptor proteins such as UNC93B1, which facilitate the trafficking of TLR7 to endosomes. Once in the endosomes, TLR7 agonist T7 accumulates and exerts its effects by activating TLR7 and downstream signaling pathways .

Subcellular Localization

TLR7 agonist T7 localizes to specific subcellular compartments to exert its activity. It primarily resides in the endosomal compartments of immune cells, where it interacts with TLR7. The localization of TLR7 agonist T7 to endosomes is essential for its function, as it allows the compound to bind to TLR7 and initiate signaling pathways. Additionally, TLR7 agonist T7 may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Por ejemplo, el compuesto 7 (1 g, 2.5 mmol) se disuelve en metanol anhidro, seguido de la adición de metóxido de sodio en exceso. La mezcla de reacción se calienta entonces a 65 °C durante 1 hora .

Métodos de Producción Industrial

La producción industrial del agonista TLR7 T7 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción para garantizar la calidad constante del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones

El agonista TLR7 T7 se somete a diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Productos Mayores

Los productos principales de estas reacciones suelen ser versiones modificadas de la molécula original del this compound, con diferentes sustituyentes o grupos funcionales introducidos para mejorar o modificar su actividad biológica .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El agonista TLR7 T7 es único en sus modificaciones estructurales específicas, que mejoran su actividad agonista y su selectividad para el receptor tipo Toll 7.

Actividad Biológica

TLR7 agonist T7, also known as 1V209, is a small molecule that activates Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. This compound has garnered attention for its potential applications in immunotherapy, particularly in cancer treatment and vaccine development. This article delves into the biological activity of TLR7 agonist T7, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Target and Mode of Action
TLR7 is an intracellular receptor primarily located in the endosomal compartments of immune cells. Upon binding with TLR7 agonist T7, a series of biochemical pathways are activated. The interaction triggers conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88, which subsequently activates downstream signaling pathways involving IRAK4 and TRAF6. This cascade results in the activation of transcription factors like NF-κB and IRF7, promoting the expression of pro-inflammatory cytokines and type I interferons .

Biochemical Pathways
The activation of TLR7 by T7 leads to several key outcomes:

  • Enhanced Dendritic Cell Activation : This results in improved antigen presentation and stimulation of T cell responses.
  • Cytokine Production : Increased levels of cytokines such as TNF-α, IL-12, and IFN-γ are observed, which are critical for mounting an effective immune response .
  • Immune Modulation : TLR7 agonists can break immune tolerance, which is particularly beneficial in chronic infections like hepatitis B virus (HBV) where immune evasion is a challenge .

Pharmacokinetics

TLR7 agonist T7 exhibits linear pharmacokinetics with dose-proportional absorption. It is transported to endosomal compartments via adaptor proteins such as UNC93B1, where it exerts its effects. The compound has shown tissue-retaining activity, stimulating local cytokine and chemokine expression for up to seven days post-administration .

Case Study 1: Cancer Immunotherapy

In a study combining TLR7 agonist T7 with a ROR1-based vaccine for breast cancer treatment, significant increases in cytokine production were noted. This led to enhanced cytotoxic activity of CD8+ T cells against tumor cells . The combination therapy demonstrated a synergistic effect, indicating that TLR7 activation can significantly boost anti-tumor immunity.

Case Study 2: Hepatitis B Vaccine Development

A recent study evaluated the use of TLR7 agonist T7 as an adjuvant in an HBV therapeutic vaccine. The results indicated that T7 could induce robust HBsAg-specific immune responses compared to traditional adjuvants like Alum. The study highlighted that T7 not only increased antibody titers but also stimulated a strong Th1-type cellular response, breaking immune tolerance in HBV mouse models .

Data Table: Summary of Biological Activity

Biological Activity Effect References
Cytokine ProductionIncreased TNF-α, IL-12, IFN-γ
Dendritic Cell ActivationEnhanced antigen presentation
Immune ResponseInduction of Th1-type responses
Tissue RetentionLocal cytokine expression for up to 7 days

Propiedades

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does T7-EA exert its anti-cancer effects?

A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []

Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?

A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.